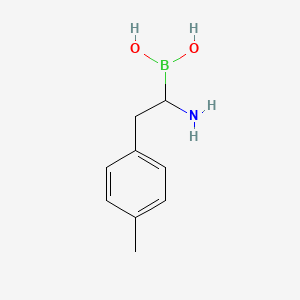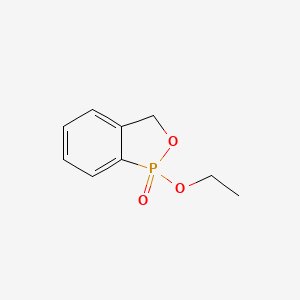
1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one is a chemical compound with the molecular formula C9H11O3P It is a member of the benzoxaphosphole family, characterized by the presence of a phosphorus atom within a heterocyclic ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzoxaphosphole derivative with an ethoxy group in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and advanced purification techniques to achieve high yields and consistent quality. The process may also involve stringent quality control measures to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one involves its interaction with molecular targets and pathways within a system. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to various biochemical effects, depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one: A similar compound with a hydroxyl group instead of an ethoxy group.
1,1-Dihydroxy-3-ethoxy-2-butanone: Another compound with an ethoxy group but different structural features.
Uniqueness
1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one is unique due to its specific combination of an ethoxy group and a benzoxaphosphole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11O3P |
|---|---|
Peso molecular |
198.16 g/mol |
Nombre IUPAC |
1-ethoxy-3H-2,1λ5-benzoxaphosphole 1-oxide |
InChI |
InChI=1S/C9H11O3P/c1-2-11-13(10)9-6-4-3-5-8(9)7-12-13/h3-6H,2,7H2,1H3 |
Clave InChI |
BSKCRPRZPDCVKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=O)C2=CC=CC=C2CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


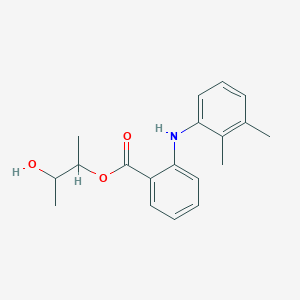
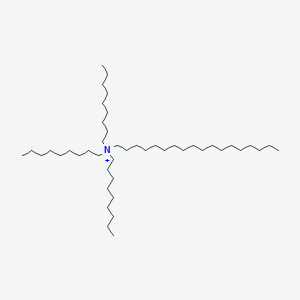



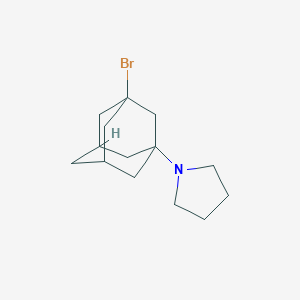
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
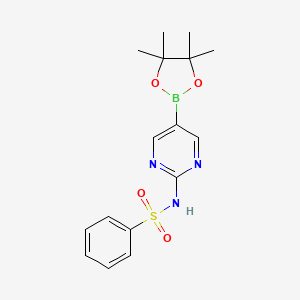


![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)

